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Compound of Interest

Compound Name:
(R)-2-Amino-2-(thiophen-3-

yl)acetic acid

Cat. No.: B051113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest in

the fields of medicinal chemistry and drug development. Its unique thienyl moiety imparts

distinct physicochemical properties, making it a valuable building block for the synthesis of

novel therapeutic agents. This technical guide provides a comprehensive overview of the

structure and enantioselective synthesis of (R)-3-Thienylglycine, focusing on detailed

experimental protocols and quantitative data to aid researchers in its practical application.

Chemical Structure and Properties
(R)-3-Thienylglycine, systematically named (R)-2-amino-2-(thiophen-3-yl)acetic acid, is a

chiral molecule characterized by a central alpha-carbon bonded to an amino group, a

carboxylic acid group, a hydrogen atom, and a thiophene ring at the 3-position.

Chemical Structure:

Key Physicochemical Properties:
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Property Value

Molecular Formula C₆H₇NO₂S

Molecular Weight 157.19 g/mol

CAS Number 1194-86-1

Appearance White to off-white crystalline powder

Chirality (R)-enantiomer

Enantioselective Synthesis of (R)-3-Thienylglycine
The synthesis of enantiomerically pure (R)-3-Thienylglycine is crucial for its application in

pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities.

Several strategies have been developed for its asymmetric synthesis, with the Strecker

synthesis employing a chiral auxiliary being a prominent and effective method.

Asymmetric Strecker Synthesis via Crystallization-
Induced Asymmetric Transformation
This method utilizes a chiral auxiliary, (R)-phenylglycine amide, to induce diastereoselectivity in

the Strecker reaction. The subsequent crystallization of the desired diastereomer drives the

equilibrium towards its formation, resulting in a high diastereomeric excess. The

diastereomerically pure aminonitrile can then be hydrolyzed to yield the target (R)-3-

Thienylglycine.

Reaction Scheme:

Step 1: Synthesis of the Diastereomeric α-Aminonitriles

To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent such as methanol or a

mixture of water and methanol, add thiophene-3-carbaldehyde (1.0 eq).

Add a solution of sodium cyanide (1.1 eq) and acetic acid (1.1 eq) in water to the mixture.

Stir the reaction mixture at a controlled temperature (e.g., 25-70 °C) to facilitate the formation

of the α-aminonitriles and induce crystallization of the desired (R,S)-diastereomer.
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Monitor the reaction progress and diastereomeric ratio by a suitable analytical technique,

such as HPLC.

Once the desired diastereomeric excess is achieved, filter the precipitated (R,S)-α-

aminonitrile and wash it with a cold solvent.

Step 2: Hydrolysis of the α-Aminonitrile

Suspend the diastereomerically pure (R,S)-α-aminonitrile in a strong aqueous acid, such as

6 M hydrochloric acid.

Heat the mixture at reflux until the hydrolysis of the nitrile and the cleavage of the chiral

auxiliary are complete.

Cool the reaction mixture and neutralize it with a suitable base to precipitate the crude (R)-3-

Thienylglycine.

Purify the product by recrystallization from a suitable solvent system to obtain

enantiomerically pure (R)-3-Thienylglycine.

Parameter Value Reference

Diastereomeric Ratio (dr) >99:1 ((R,S):(R,R)) [1][2]

Yield of (R,S)-α-aminonitrile 76-93% [2]

Enantiomeric Excess (ee) >98% [2]

Overall Yield
73% (for a similar synthesis of

(S)-tert-leucine)
[2]

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the asymmetric Strecker synthesis of (R)-3-

Thienylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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